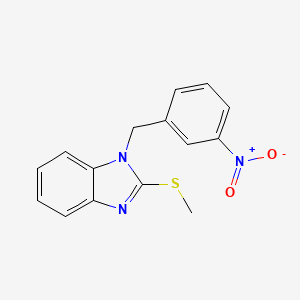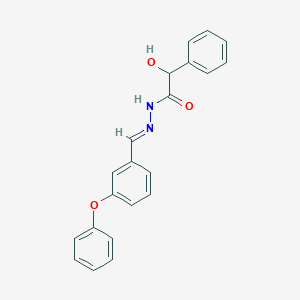
4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as GW 501516 or Cardarine, belongs to the family of peroxisome proliferator-activated receptor delta (PPARδ) agonists.
作用機序
The mechanism of action of 4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide involves the activation of PPARδ. PPARδ is a transcription factor that binds to specific DNA sequences and regulates the expression of target genes. Activation of PPARδ by 4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide leads to the upregulation of genes involved in lipid metabolism, glucose homeostasis, and inflammation. This results in improved insulin sensitivity, increased energy expenditure, and reduced inflammation.
Biochemical and Physiological Effects:
4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to improve insulin sensitivity, increase energy expenditure, and reduce inflammation. It has also been shown to increase the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis. In addition, it has been shown to improve exercise performance and endurance.
実験室実験の利点と制限
One of the major advantages of using 4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide in lab experiments is its potency and selectivity as a PPARδ agonist. This makes it a valuable tool for studying the role of PPARδ in metabolic disorders and other diseases. However, one of the limitations of using 4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide is its potential toxicity. Studies have shown that high doses of this compound can lead to liver damage and other adverse effects.
将来の方向性
There are several future directions for the research on 4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide. One area of research is the development of safer and more effective PPARδ agonists. Another area of research is the use of 4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide in the treatment of metabolic disorders and other diseases. Further studies are needed to determine the optimal dosage and duration of treatment for these conditions. In addition, more research is needed to understand the long-term effects of 4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide on human health.
合成法
The synthesis of 4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide involves several steps. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-methoxyaniline to form 4-chloro-3-nitro-N-(2-methoxyphenyl)benzamide. The second step involves the reaction of 4-chloro-3-nitro-N-(2-methoxyphenyl)benzamide with ethyl iodide to form 4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide. This synthesis method has been optimized to produce high yields of pure 4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide.
科学的研究の応用
4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as a PPARδ agonist. PPARδ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ has been shown to improve insulin sensitivity, increase energy expenditure, and reduce inflammation. 4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide has been shown to be a potent and selective PPARδ agonist, making it a promising candidate for the treatment of metabolic disorders such as type 2 diabetes and obesity.
特性
IUPAC Name |
4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-3-23-15-9-8-11(10-13(15)18(20)21)16(19)17-12-6-4-5-7-14(12)22-2/h4-10H,3H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRXFCDGFWAYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5840298 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5877660.png)
![ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B5877666.png)
![2-(4-chlorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5877670.png)


![N-(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5877689.png)

![ethyl (2-{[(2-quinolinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5877713.png)
![3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5877722.png)
![ethyl 3-[7-hydroxy-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5877734.png)
![2,4-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5877743.png)

![3-fluoro-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5877751.png)
![N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5877755.png)